molecular formula C15H12ClN3OS B12719501 Acetic acid, ((4-chloro-9-acridinyl)thio)-, hydrazide CAS No. 129885-00-3

Acetic acid, ((4-chloro-9-acridinyl)thio)-, hydrazide

Cat. No.: B12719501
CAS No.: 129885-00-3
M. Wt: 317.8 g/mol
InChI Key: HIMLKSQSPGKERG-UHFFFAOYSA-N
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Description

Acetic acid, ((4-chloro-9-acridinyl)thio)-, hydrazide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of an acetic acid moiety linked to a 4-chloro-9-acridinyl group through a thio linkage, with a hydrazide functional group attached. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((4-chloro-9-acridinyl)thio)-, hydrazide typically involves multiple steps, starting with the preparation of the 4-chloro-9-acridinyl precursor. This precursor is then reacted with thioacetic acid to form the thioether linkage. The final step involves the introduction of the hydrazide group through a reaction with hydrazine hydrate under controlled conditions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction conditions are carefully monitored and controlled to minimize impurities and maximize yield.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, ((4-chloro-9-acridinyl)thio)-, hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and hydrazide functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Acetic acid, ((4-chloro-9-acridinyl)thio)-, hydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of acetic acid, ((4-chloro-9-acridinyl)thio)-, hydrazide involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It can also inhibit certain enzymes, leading to the disruption of cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid,2-[(3-nitro-9-acridinyl)thio]-, hydrazide
  • 2-[(4-chloroacridin-9-yl)sulfanyl]acetohydrazide

Uniqueness

Acetic acid, ((4-chloro-9-acridinyl)thio)-, hydrazide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

CAS No.

129885-00-3

Molecular Formula

C15H12ClN3OS

Molecular Weight

317.8 g/mol

IUPAC Name

2-(4-chloroacridin-9-yl)sulfanylacetohydrazide

InChI

InChI=1S/C15H12ClN3OS/c16-11-6-3-5-10-14(11)18-12-7-2-1-4-9(12)15(10)21-8-13(20)19-17/h1-7H,8,17H2,(H,19,20)

InChI Key

HIMLKSQSPGKERG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=C(C3=N2)Cl)SCC(=O)NN

Origin of Product

United States

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